molecular formula C20H17Cl3N2O4 B298167 N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Número de catálogo B298167
Peso molecular: 455.7 g/mol
Clave InChI: IDODSDHAABDWGQ-BHGWPJFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, commonly known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mecanismo De Acción

CEP-33779 inhibits the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway by binding to the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide kinase domain and preventing its activation. This pathway is involved in the regulation of cell proliferation, survival, and invasion, and is frequently dysregulated in cancer, inflammation, and autoimmune disorders. By blocking this pathway, CEP-33779 inhibits the growth and survival of cancer cells, reduces inflammation, and suppresses autoimmunity.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, CEP-33779 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation of immune cells. In autoimmune disorders, CEP-33779 reduces the production of autoantibodies and suppresses the activation of autoreactive T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these models. However, CEP-33779 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3, and can inhibit other kinases and signaling pathways at higher concentrations.

Direcciones Futuras

There are several future directions for the study of CEP-33779. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to increase its selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3 by designing more specific inhibitors. Additionally, the therapeutic potential of CEP-33779 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic or prognostic biomarker in various diseases. Finally, the safety and efficacy of CEP-33779 should be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders.
In conclusion, CEP-33779 is a small-molecule inhibitor of the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 signaling pathway that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of CEP-33779 in various diseases.

Métodos De Síntesis

The synthesis of CEP-33779 involves the condensation reaction of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 3-chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of CEP-33779 has been described in detail in a patent application (US20130102637A1).

Aplicaciones Científicas De Investigación

CEP-33779 has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is frequently activated in cancer cells and is involved in cell proliferation, survival, and invasion. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells (1).
In inflammation, CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in inflammatory diseases. CEP-33779 has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis (2).
In autoimmune disorders, CEP-33779 has been shown to reduce the production of autoantibodies and to suppress the activation of autoreactive T cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in autoimmune disorders. CEP-33779 has been shown to reduce disease severity in various animal models of autoimmune disorders, including lupus, multiple sclerosis, and rheumatoid arthritis (3).

Propiedades

Nombre del producto

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Fórmula molecular

C20H17Cl3N2O4

Peso molecular

455.7 g/mol

Nombre IUPAC

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C20H17Cl3N2O4/c1-3-7-28-20-16(23)8-13(9-18(20)27-4-2)11-24-25-19(26)12-29-17-6-5-14(21)10-15(17)22/h1,5-6,8-11H,4,7,12H2,2H3,(H,25,26)/b24-11+

Clave InChI

IDODSDHAABDWGQ-BHGWPJFGSA-N

SMILES isomérico

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

SMILES canónico

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.